Product packaging for Dibenzo[b,j]fluoranthene(Cat. No.:CAS No. 5385-22-8)

Dibenzo[b,j]fluoranthene

Cat. No.: B048543
CAS No.: 5385-22-8
M. Wt: 302.4 g/mol
InChI Key: YDGLBVYJRMXXCW-UHFFFAOYSA-N
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Description

Dibenzo[b,j]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced chemical and environmental research. Its complex, angular molecular structure, consisting of fused benzene rings, classifies it as a non-alternant PAH, making it a valuable subject for studies in photophysics, organic electronics, and material science. In toxicological and cancer research, this compound serves as a critical model carcinogen for investigating the metabolic activation pathways of PAHs, their subsequent DNA adduct formation, and the resulting mutagenic and tumorigenic outcomes. Researchers utilize this compound to elucidate the structure-activity relationships that govern the potency of PAHs, providing insights into environmental risk assessment. Furthermore, its stable fluorescent properties make it a potential candidate for developing sensors and probes. Supplied as a high-purity solid, this compound is intended for use as an analytical standard and a key reagent in mechanistic studies. It is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B048543 Dibenzo[b,j]fluoranthene CAS No. 5385-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[11.10.1.03,8.09,24.014,23.015,20]tetracosa-1,3,5,7,9(24),10,12,14(23),15,17,19,21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-4-9-18-15(6-1)12-13-20-22-14-16-7-2-3-8-17(16)19-10-5-11-21(23(18)20)24(19)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGLBVYJRMXXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Dibenzo B,j Fluoranthene and Its Derivatives

De Novo Synthetic Approaches to Dibenzo[b,j]fluoranthene Core Structures

The creation of the this compound skeleton from simpler precursors can be achieved through several strategic approaches. These methods often involve high-energy conditions or sophisticated catalytic systems to facilitate the necessary bond formations.

Flash Vacuum Thermolysis (FVT) Routes

Flash vacuum thermolysis (FVT) represents a powerful technique for the synthesis of complex aromatic systems through high-temperature gas-phase reactions. For the construction of the benzo[j]fluoranthene core, FVT can be employed to induce ring rearrangements and cyclizations of specific precursors. wikipedia.org For instance, treating 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene to FVT at temperatures exceeding 900 °C leads to the selective formation of benzo[j]fluoranthene through a series of ring contraction and expansion events. wikipedia.org

Another FVT approach involves the isomerization of other benzofuloranthene isomers. Benzo[k]fluoranthene (B33198) can be converted to benzo[j]fluoranthene at temperatures of at least 1100 °C, although the yields are modest. wikipedia.org The thermolysis of benzannulated thiopyrans under FVT conditions at 1000-1200 °C can also lead to the formation of fluoranthene (B47539) structures through sulfur extrusion. researchgate.net

PrecursorFVT ConditionsProductYield
2-(1-chloroethenyl)benzo[c]phenanthrene> 900 °CBenzo[j]fluorantheneSelective
6-(1-chloroethenyl)chrysene> 900 °CBenzo[j]fluorantheneSelective
Benzo[k]fluoranthene≥ 1100 °CBenzo[j]fluoranthene6%
Benzo[k]fluoranthene≥ 1200 °CBenzo[j]fluoranthene11%
Angular phenylene1000 °CBenzo[ghi]fluoranthene10%

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis has emerged as a versatile and widely used tool for the synthesis of complex organic molecules, including dibenzo[b,j]fluoranthenes. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been effectively applied to the construction of the this compound framework. A notable application involves the coupling of appropriately substituted 2-bromo-acenaphthylene-1-carbaldehydes with 2-formylbenzeneboronates. acs.orgresearchgate.net This reaction forms a key biaryl intermediate that can then undergo further transformations to yield the final ring system. acs.orgresearchgate.net In a specific example, the total synthesis of benzo[j]fluoranthene-4,9-diol utilized a Suzuki-Miyaura reaction between a vinyl bromide and an aryl pinacol (B44631) boronic ester to furnish the cross-coupled product in 80% yield. researchgate.netrsc.org This strategy has also been employed in the synthesis of other natural products containing the benzo[j]fluoranthene core, such as bulgarein. rsc.org

A tandem approach combining a Suzuki-Miyaura coupling with an intramolecular C-H arylation has also been developed for the synthesis of substituted fluoranthenes. nih.govacs.org This method allows for the formation of two carbon-carbon bonds in a single operational sequence, providing an efficient route to the fluoranthene core. nih.govacs.org

Intramolecular C-H arylation is a powerful strategy for the formation of fused aromatic rings. In the context of this compound synthesis, this reaction can be catalyzed by palladium complexes to close the final five-membered ring. researchgate.netnih.gov A three-step synthesis of fluoranthenes has been developed that involves an initial intermolecular C-H arylation, followed by nonaflation and a final intramolecular C-H arylation step. nih.gov This method has proven effective for a variety of 1-naphthols and haloarenes. nih.gov

Furthermore, a Pd-catalyzed cascade reaction involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation has been utilized to synthesize acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. beilstein-journals.orgresearchgate.net This one-pot procedure allows for the efficient construction of complex fluoranthene analogues from 1,8-dihalonaphthalenes and heteroarylboronic acids or esters. beilstein-journals.orgresearchgate.net

The final ring-closing step to form the five-membered ring of the fluoranthene system can be achieved through various palladium-catalyzed reactions. One such method involves the intramolecular coupling of a triflate and an arene. researchgate.net This reaction is mediated by a palladium catalyst and has been used to prepare a library of dibenzo- and naphtho-fluoranthene polycyclic aromatic hydrocarbons in high yields. researchgate.net The understanding of palladium migration during this transformation is crucial to bypass structural rearrangements and obtain pure isomers. researchgate.net

Another approach utilizes a Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors to construct benzo[j]fluoranthene, among other fused aromatic systems. researchgate.netacs.org This transition-metal-free method offers operational simplicity and has been successfully applied to the gram-scale synthesis of these compounds. researchgate.netacs.org

McMurry Ring Closure for Benzo[j]fluoranthene Analogs

The McMurry reaction, which involves the reductive coupling of two carbonyl groups to form an alkene, provides a valuable route to the benzo[j]fluoranthene nucleus. acs.orgresearchgate.net A key synthetic strategy involves a Suzuki coupling to create a precursor containing two appropriately positioned aldehyde groups, which then undergoes an intramolecular McMurry ring closure to form the central five-membered ring of the benzo[j]fluoranthene system. acs.orgresearchgate.net This approach was successfully employed in the first total synthesis of the natural product benzo[j]fluoranthene-4,9-diol. acs.orgresearchgate.netnih.gov The McMurry coupling was mediated by TiCl₄ and Zn to afford the benzo[j]fluoranthene product in good yield. rsc.org

Ruthenium-Catalyzed Benzannulation in Fluoranthene Synthesis

A novel and efficient protocol for constructing polycyclic aromatic hydrocarbons, including the fluoranthene skeleton, involves ruthenium-catalyzed benzannulation. acs.orgnih.gov This strategy is centered around a ruthenium(0)-catalyzed [4+2] cycloaddition between a diol and a diene, which generates cyclohex-1-ene-4,5-diol intermediates. acs.orgresearchgate.net Subsequent aromatization of these cycloadducts through dehydration or a Nicholas diol deoxydehydration furnishes the final aromatic system. acs.orgnih.gov

This methodology can be applied in both one-directional and two-directional modes. acs.org For instance, the synthesis of indeno[1,2,3-cd]fluoranthene (B110305), a complex fluoranthene derivative, was achieved through a two-directional benzannulation. acs.org The process starts with a pyracylene-based tetraol which undergoes a double cycloaddition with butadiene. acs.org This reaction is optimally catalyzed by a ruthenium(0) complex derived from Ru₃(CO)₁₂ and bis(1,2-diphenylphosphino)benzene (dppPh). acs.org The resulting double cycloadduct is then aromatized in situ with the addition of an acid catalyst, yielding the target indeno[1,2,3-cd]fluoranthene in a 62% isolated yield over the two steps. acs.org

Table 1: Key Features of Ruthenium-Catalyzed Benzannulation for Fluoranthene Synthesis

Feature Description Source
Reaction Type [4+2] Cycloaddition followed by Aromatization acs.orgnih.gov
Catalyst Ruthenium(0) complex (e.g., from Ru₃(CO)₁₂) acs.org
Reactants Diols or Tetraols and Dienes (e.g., butadiene) acs.org
Key Intermediate Cyclohex-1-ene-4,5-diol acs.orgnih.gov
Example Product Indeno[1,2,3-cd]fluoranthene acs.org

| Yield | 62% (for Indeno[1,2,3-cd]fluoranthene) | acs.org |

Intramolecular Diels–Alder Reactions for Fluoranthene Skeletons

The construction of the fluoranthene framework can be efficiently achieved through intramolecular Diels-Alder reactions. bilkent.edu.trbilkent.edu.tracs.orgnih.gov A particularly effective approach is a domino reaction sequence that combines a Suzuki-Miyaura coupling, an intramolecular Diels-Alder reaction, and a ring-opening isomerization in a single pot. bilkent.edu.trbilkent.edu.tr This method has been successfully used to synthesize a variety of substituted hydroxyfluoranthenes with yields of up to 92%. bilkent.edu.trbilkent.edu.trnih.gov

The process begins with 1-iodo-8-alkynylnaphthalene derivatives, which are prepared via a selective monoalkynylation of 1,8-diiodonaphthalene. bilkent.edu.trbilkent.edu.tr These substrates undergo a palladium-catalyzed Suzuki-Miyaura coupling with a suitable diene partner, such as 2-furylboronic acid. bilkent.edu.tr The product of this coupling reaction positions the furan (B31954) (diene) and alkyne (dienophile) moieties in close proximity, facilitating a spontaneous intramolecular Diels-Alder cycloaddition. bilkent.edu.tr The resulting strained cycloadduct then undergoes a ring-opening reaction, driven by the formation of a stable aromatic system, to yield the final hydroxyfluoranthene product. bilkent.edu.tr This three-step cascade proceeds under the same reaction conditions, eliminating the need to isolate intermediates. bilkent.edu.tr

Synthesis of Substituted this compound Derivatives

The functionalization of the dibenzofluoranthene core with various substituents, such as hydroxyl groups or heteroatoms, is crucial for tuning its chemical and physical properties for applications in materials science and biology.

Hydroxy-substituted dibenzo[j,l]fluoranthenes have been designed and synthesized as novel chromic compounds. chemrxiv.org The synthetic strategy for these molecules can be tailored to place the hydroxyl group at different positions, which significantly influences their properties. For example, 1-hydroxy-9-methoxydibenzo[j,l]fluoranthene can be synthesized from a corresponding biaryl ketone precursor. chemrxiv.org

A domino reaction involving a biaryl compound bearing both an acyl and a naphthylalkenyl moiety can be initiated with a strong base like potassium bis(trimethylsilyl)amide (KHMDS). chemrxiv.org This triggers a cascade of (2+2) cycloaddition, SₙAr (nucleophilic aromatic substitution), and O,C-migration to furnish 1-hydroxydibenzo[j,l]fluoranthenes. chemrxiv.org The position of the hydroxy group on the dibenzo[j,l]fluoranthene (B1623591) skeleton dictates the molecule's response to external stimuli; for instance, 1-hydroxy and 9-hydroxy derivatives exhibit distinct halochromic (pH-sensitive color change) properties in basic conditions due to differences in their resonance structures. chemrxiv.org

The incorporation of heteroatoms like boron and nitrogen into the fluoranthene skeleton creates a class of materials known as BN-doped polycyclic aromatic hydrocarbons. researchgate.netacs.org A series of BN-benzo[b]fluoranthenes have been synthesized using a straightforward N-directed borylative cyclization method. researchgate.netrsc.org This approach allows for the creation of BN-doped cyclopenta-fused PAHs. acs.org

The resulting BN-benzo[b]fluoranthenes can be further functionalized. For example, regioselective bromination can yield mono- and dibrominated derivatives. acs.org These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions, enabling the synthesis of a wide array of BN-fluoranthenes with tailored properties. acs.org The introduction of the BN unit significantly modifies the electronic structure compared to their all-carbon analogues, often resulting in wider HOMO-LUMO energy gaps. researchgate.netacs.org

Table 2: Comparison of Substituted this compound Synthesis

Derivative Type Synthetic Method Key Features Source
Hydroxy-Substituted Domino reaction from biaryl ketones Base-initiated cascade; position of -OH group determines chromic properties. chemrxiv.org

| Nitrogen-Doped | N-directed borylative cyclization | Creates BN-heteroaromatics; allows for further functionalization via halogenated intermediates. | researchgate.netacs.orgrsc.org |

Chemical Modifications and Reactivity Studies

Understanding the reactivity of the dibenzofluoranthene core is essential for predicting its metabolic fate and for its chemical modification. Oxidation reactions, in particular, reveal sites of high electron density within the molecule.

The reaction of dibenzofluoranthene isomers with osmium tetroxide is a key method for probing bonds with high ethylenic character, analogous to the "K-region" in other carcinogenic PAHs. cdnsciencepub.com The oxidation of dibenzo[a,e]fluoranthene (B1203091) with osmium tetroxide is a notably slow reaction, requiring extended contact times of over a month to produce a significant quantity of the osmate ester complex. cdnsciencepub.com This is in contrast to other PAHs like benzo[a]anthracene, which react much more quickly. cdnsciencepub.com

Hydrolysis of the intermediate complex yields a dihydrodiol. cdnsciencepub.com For dibenzo[a,e]fluoranthene, the product was identified as trans-12,13-dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene. researchgate.net While the direct osmylation reaction typically produces cis-diols, the trans configuration was reported in this specific case. cdnsciencepub.comresearchgate.net However, it is generally accepted that the initial action of osmium tetroxide on aromatic hydrocarbons leads to cis-diols. cdnsciencepub.com The formation of trans-diols is more commonly associated with biochemical degradation pathways. cdnsciencepub.com Similar oxidation of the simpler benzo[b]fluoranthene (B1141397) with osmium tetroxide also results in the formation of a cis-dihydrodiol. up.ac.za These dihydrodiols are significant as they are potential precursors to vicinal diol-epoxides, which are often the ultimate carcinogenic metabolites of PAHs. researchgate.net

Structural Rearrangements During Synthesis

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound is often accompanied by structural rearrangements. These isomerizations can be driven by thermal, acidic, or catalytic conditions, leading to the formation of different isomers from the intended product. Understanding and controlling these rearrangements are crucial for the regioselective synthesis of specific this compound derivatives.

Thermal Rearrangements

High temperatures can induce significant skeletal reorganization in aromatic hydrocarbons. A notable example is the thermal conversion of benzo[k]fluoranthene to benzo[j]fluoranthene. wikipedia.org This process, typically carried out under flash vacuum thermolysis (FVT) conditions at temperatures exceeding 1100 °C, results in a low to moderate yield of the rearranged product. wikipedia.org The extreme conditions required suggest a high activation barrier for this isomerization.

Another relevant thermal process involves the rearrangement of aceanthrylene (B1216281) and acephenanthrylene, which can yield fluoranthene, a core structure of this compound. acs.org These rearrangements highlight the propensity of cyclopentafused PAHs to undergo isomerization at high temperatures. The flash vacuum pyrolysis of angular researchgate.netphenylene at 1000 °C unexpectedly yields benzo[ghi]fluoranthene, demonstrating complex bond reorganization pathways. psu.edursc.org

Table 1: Thermal Rearrangements in the Synthesis of Benzo[j]fluoranthene and Related Compounds

Precursor Reaction Conditions Intended Product Rearranged Product Yield of Rearranged Product
Benzo[k]fluoranthene Flash Vacuum Thermolysis (FVT), >1100 °C Benzo[k]fluoranthene Benzo[j]fluoranthene 6% at 1100 °C, 11% at 1200 °C
2-(1-chloroethenyl)benzo[c]phenanthrene FVT, >900 °C - Benzo[j]fluoranthene -
6-(1-chloroethenyl)chrysene FVT, >900 °C - Benzo[j]fluoranthene -
Angular researchgate.netphenylene FVT, 1000 °C - Benzo[ghi]fluoranthene 10%

Acid-Catalyzed Rearrangements

Acidic conditions can promote rearrangements in the synthesis of fluoranthene derivatives, often through cationic intermediates. While direct acid-catalyzed rearrangement to this compound is not extensively documented, related reactions provide insight into potential pathways. For instance, the synthesis of benzo[j]fluoranthene has been achieved from enol ether precursors through a Lewis acid-catalyzed Prins-type cycloaromatization. researchgate.netresearchgate.net This reaction involves the generation of an oxonium species that facilitates the subsequent annulation and aromatization. researchgate.netresearchgate.net

Friedel-Crafts acyl rearrangements in the fluoranthene series, typically mediated by polyphosphoric acid (PPA), demonstrate the migration of acyl groups between different positions on the fluoranthene core. researchgate.net For example, the kinetically controlled 3-acylfluoranthene can rearrange to the thermodynamically more stable 8-acylfluoranthene. researchgate.net Such rearrangements underscore the importance of reaction conditions in determining the final substitution pattern on the fluoranthene skeleton.

Table 2: Acid-Catalyzed Rearrangements in the Synthesis of Fluoranthene Derivatives

Precursor Type Catalyst/Reagent Reaction Type Key Intermediates/Process Product Type
Enol ether precursors Lewis Acid Prins-type cycloaromatization Oxonium species, annulation, aromatization Benzo[j]fluoranthene
3-Acylfluoranthene Polyphosphoric Acid (PPA) Friedel-Crafts acyl rearrangement Cationic intermediates 8-Acylfluoranthene
(Biaryl-2-yl)acetaldehydes Brønsted Acid (TfOH) in HFIP Dehydrative cycloaromatization Cationic cyclization, dehydration Phenacenes/Acenes

Palladium-Catalyzed Rearrangements

Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for constructing complex PAHs. However, the migration of the palladium catalyst during the reaction can lead to structural rearrangements. In the synthesis of dibenzo- and naphtho-fluoranthenes via a Pd-catalyzed ring-closing reaction, understanding the modes of palladium migration is key to bypassing these rearrangements and obtaining pure isomers in high yields. researchgate.netacs.org By carefully controlling the reaction conditions and ligand environment, the desired regioselectivity can be achieved. For example, the intramolecular arene-triflate coupling reaction for the synthesis of benzofluoranthenes can be highly regiospecific. The reaction to prepare benzo[j]fluoranthene from the appropriate biaryl precursor is reported to be regiospecific, affording none of the six-membered ring perylene (B46583) product. researchgate.net

Table 3: Palladium-Catalyzed Reactions and Control of Rearrangements

Precursor Type Catalyst System Reaction Type Outcome
Biaryl triflate Bis(triphenylphosphine)palladium(II) chloride Intramolecular arene-triflate coupling Regiospecific synthesis of benzo[j]fluoranthene (93% yield), avoiding rearrangement to perylene.
1,8-Diiodonaphthalene and Arylboronic acids Pd(dppf)Cl₂ Tandem Suzuki–Miyaura/intramolecular C–H arylation Synthesis of substituted fluoranthenes, with regioselectivity dependent on the substrate and conditions.

Advanced Analytical Techniques for Dibenzo B,j Fluoranthene Detection and Characterization

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental in isolating Dibenzo[b,j]fluoranthene from complex matrices and separating it from its isomers. The choice of chromatographic method depends on the sample matrix, the required level of sensitivity, and the specific isomers of interest.

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of PAHs, including this compound. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For PAH analysis, specialized GC columns, such as those with a 50% phenyl methylpolysiloxane stationary phase, have demonstrated unique selectivity for separating isomeric pairs and isobaric compounds. fishersci.com While standard low-polarity columns can separate many priority PAHs, they often fail to resolve challenging isobaric compounds like the benzofluoranthene isomers. fishersci.com The use of a more selective stationary phase can achieve baseline resolution for these critical pairs. fishersci.com

Recent advancements in GC/MS technology, such as the use of a modified ion source triple-quadrupole mass spectrometer, have enabled the quantitative separation of a large number of PAHs, including several isomers with a molecular weight of 302 g/mol , which includes this compound. nih.gov This modified system, coupled with optimized parameters like increased gas flow and a complex GC temperature profile, allows for the identification and quantification of benzo[b]fluoranthene (B1141397), benzo[k]fluoranthene (B33198), and benzo[j]fluoranthene. nih.gov Furthermore, the use of hydrogen as a carrier gas in GC/MS has been explored as an alternative to helium, demonstrating good chromatographic resolution and potentially shorter run times. hpst.cz

Table 1: GC/MS Parameters for PAH Analysis

ParameterCondition 1 nih.govCondition 2 hpst.cz
Column TypePAH-optimized columnAgilent DB-5ms Ultra Inert
Carrier GasHelium (2 ml/min)Hydrogen (constant flow)
Injection ModePulsed splitlessPulsed splitless
Injector Temperature320 °C320 °C
MS Source Temperature340 °C320 °C

Reversed-phase liquid chromatography (RPLC) is another cornerstone technique for the analysis of PAHs. In RPLC, a nonpolar stationary phase is used with a polar mobile phase. PAHs are separated based on their hydrophobicity, with more hydrophobic compounds having longer retention times. This method is often coupled with ultraviolet (UV) and fluorescence detectors for sensitive and selective detection. thermofisher.com

The identification of isomeric PAHs in complex samples using RPLC with fluorescence detection is typically based on matching the retention times of peaks with those of reference standards. nih.gov However, co-elution of isomers can complicate accurate identification, necessitating further analytical methods for confirmation. nih.gov For instance, a study analyzing 23 PAHs with a molecular mass of 302 g/mol found that only a few isomers could be baseline separated using a polymeric C18 stationary phase and 100% acetonitrile (B52724) as the mobile phase. nih.gov

To enhance separation and detection, various RPLC methods have been developed. These often involve optimizing the stationary phase, mobile phase composition, and detector settings. diva-portal.orgchromatographyonline.com For example, a phenyl stationary phase with a gradient elution of methanol (B129727), acetonitrile, and water has been shown to provide good separation of PAHs. diva-portal.org Fluorescence detection is particularly useful for PAHs as many of them are naturally fluorescent, offering high sensitivity and selectivity. thermofisher.comchromatographyonline.com

Normal-phase liquid chromatography (NPLC) is frequently employed as a preparatory or fractionation technique to isolate PAHs from complex mixtures before further analysis by RPLC or GC. diva-portal.orgnih.gov In NPLC, a polar stationary phase, such as silica (B1680970) or an aminopropyl-bonded phase, is used with a nonpolar mobile phase. This technique separates PAHs based on the number of aromatic carbons, with retention generally increasing with the number of aromatic carbons. nih.gov

NPLC is effective for low-resolution fractionation of PAHs, allowing for the separation of aliphatic and aromatic hydrocarbons. nih.gov The fractions collected from NPLC can then be analyzed by higher-resolution techniques like RPLC or GC/MS for detailed characterization and quantification of individual PAHs. nih.govnih.gov The non-planarity of larger PAHs can also influence their retention behavior on certain NPLC phases. nih.gov

A significant challenge in the analysis of this compound is its separation from other structurally similar isomers, particularly the benzofluoranthenes: Benzo[b]fluoranthene, Benzo[j]fluoranthene, and Benzo[k]fluoranthene. These compounds are isobaric, meaning they have the same nominal mass, which makes their differentiation by mass spectrometry alone difficult. fishersci.comresearchgate.net

Chromatographic separation is therefore essential for their individual quantification. Standard GC columns often result in co-elution of these isomers. fishersci.com For example, Benzo[j]fluoranthene can co-elute with Benzo[b]fluoranthene and Benzo[k]fluoranthene on a low-polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase. fishersci.com

To overcome this, specialized GC columns with unique selectivity, such as a 50% phenyl methylpolysiloxane phase, have been developed to achieve baseline resolution of these challenging isobaric compounds. fishersci.com Similarly, in liquid chromatography, optimizing the stationary and mobile phases is crucial for separating these isomers. While C18 columns can differentiate isomers based on their length-to-width ratios, achieving complete separation often requires careful method development. researchgate.netnih.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound, aiding in its unambiguous identification, especially when chromatographic separation is incomplete.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive technique for the analysis of PAHs. nih.gov This method involves dissolving the analyte in a suitable n-alkane solvent (like n-octane) and then freezing the sample to cryogenic temperatures (typically 77 K or 4.2 K). nih.gov At these low temperatures, the rotational and vibrational motions of the PAH molecules are restricted, resulting in highly resolved, line-like fluorescence spectra when excited by a laser. nih.govresearchgate.net

LETRSS provides two key pieces of information for unambiguous identification: the highly resolved fluorescence spectrum, which is unique to each PAH isomer, and the fluorescence lifetime. nih.govresearchgate.net This combination of spectral and temporal data allows for the differentiation of co-eluting isomers that may be indistinguishable by other methods. researchgate.net The technique has been successfully applied to the analysis of various high molecular weight PAHs, including isomers with a molecular mass of 302 Da, in complex samples like standard reference materials. nih.govresearchgate.net The sensitivity of LETRSS allows for the detection of PAHs at parts-per-trillion concentration levels. nih.gov

UV-Vis Absorption and Fluorescence Spectroscopy in Studies of Chromic Properties

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the chromic properties of dibenzofluoranthene derivatives. These techniques are particularly useful for studying halochromism, which is a reversible change in color in response to a change in pH.

In studies of hydroxy-substituted dibenzo[j,l]fluoranthenes, UV-Vis and fluorescence spectroscopy have revealed distinct behaviors depending on the position of the hydroxyl group. rsc.orgchemrxiv.org For instance, under basic conditions, 1-hydroxy derivatives exhibit a hyperchromic shift (an increase in absorption intensity), while 9-hydroxy derivatives show a bathochromic shift (a shift to a longer wavelength) and enhanced fluorescence. rsc.org This difference in spectroscopic behavior, despite the identical chromophore skeleton, is attributed to differences in their resonance structures. rsc.orgchemrxiv.org

The absorption spectrum of 1-hydroxydibenzo[j,l]fluoranthene in a neutral solution of dichloromethane (B109758) (CH2Cl2) shows two main bands, one at 400 nm and a weaker, broader band between 420-500 nm. chemrxiv.org Upon the addition of a base, the absorption at 450 nm increases significantly. chemrxiv.org In contrast, the 9-hydroxy counterpart under neutral conditions has a maximum absorption at 450 nm. When a base is introduced, this peak disappears and is replaced by a new, strong absorption band at 618 nm. chemrxiv.org

Solvent polarity also influences the chromic properties. When moving from a less polar solvent like dichloromethane to a more polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), shifts in the absorption wavelengths are observed. For one derivative, the absorption wavelength (λAbs) was longer in DMSO under both neutral and basic conditions. For another, the λAbs was red-shifted by 110 nm under basic conditions in DMSO compared to dichloromethane. rsc.org These solvent- and pH-dependent shifts in the UV-Vis and fluorescence spectra are critical for understanding the electronic structure and potential applications of these compounds as sensors or molecular switches. rsc.org

Multidimensional Spectroscopic Data Formats (Wavelength-Time Matrices, Excitation-Emission Matrices) for Isomer Determination

The determination of specific polycyclic aromatic hydrocarbon (PAH) isomers, such as this compound and its related structures, is a significant analytical challenge because isomers often have identical mass fragmentation patterns and similar chromatographic behaviors. bohrium.com Multidimensional spectroscopic techniques, which generate data formats like Wavelength-Time Matrices (WTMs) and Excitation-Emission Matrices (EEMs), provide the necessary selectivity for unambiguous identification. bohrium.comresearchgate.net

Excitation-Emission Matrices (EEMs) are generated by collecting a series of fluorescence emission spectra at consecutively incremented excitation wavelengths. mdpi.com The resulting three-dimensional data set (excitation wavelength vs. emission wavelength vs. fluorescence intensity) creates a unique topographical fingerprint for a fluorescent molecule. mdpi.comacs.org When analyzing complex mixtures where spectral overlap is common, EEMs can be coupled with chemometric algorithms like Parallel Factor Analysis (PARAFAC). acs.orgresearchgate.netrsc.org PARAFAC mathematically deconvolutes the overlapping signals, resolving the EEM of each individual component and its corresponding concentration in the mixture. mdpi.comrsc.org This approach has been successfully used for the direct analysis of highly toxic dibenzopyrene isomers in complex samples like coal tar without prior chromatographic separation. acs.org

Wavelength-Time Matrices (WTMs) add another dimension by incorporating fluorescence lifetime measurements. bohrium.com This technique is often used in conjunction with laser-excited time-resolved Shpol'skii spectroscopy (LETRSS), where samples are analyzed at cryogenic temperatures (e.g., 4.2 K) to produce highly resolved, line-narrowed spectra. researchgate.net The combination of narrow excitation and emission bands with distinct fluorescence decay times provides an exceptionally high degree of certainty for identifying co-eluting isomers in chromatographic fractions. bohrium.comresearchgate.net This powerful combination allows for the unambiguous identification and quantification of PAH isomers at the parts-per-trillion level. researchgate.net

Technique Data Format Principle Application in Isomer Determination
Fluorescence Spectroscopy Excitation-Emission Matrix (EEM)A series of emission spectra are recorded across a range of excitation wavelengths, creating a unique 3D spectral fingerprint. mdpi.comResolves overlapping spectra of isomers in complex mixtures, often paired with PARAFAC for deconvolution. acs.orgrsc.org
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) Wavelength-Time Matrix (WTM)Combines high-resolution emission spectra at cryogenic temperatures with fluorescence lifetime measurements. bohrium.comresearchgate.netProvides unambiguous identification of co-eluting isomers based on unique spectral lines and decay profiles. researchgate.net

Sample Preparation and Matrix Effects in this compound Analysis

Modified QuEChERS Extraction and Solid-Phase Extraction (SPE) Clean-up

Analyzing this compound in complex samples requires robust sample preparation to remove interfering matrix components. Modified QuEChERS and Solid-Phase Extraction (SPE) are widely used techniques for this purpose.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly effective for a variety of matrices, including those with high fat or pigment content like fish, tea, and meat. oregonstate.edunih.govnih.gov The traditional QuEChERS method involves an extraction with acetonitrile followed by partitioning with salts (e.g., magnesium sulfate, sodium chloride). nih.gov For hydrophobic compounds like PAHs in high-fat matrices, modifications are necessary to improve recovery. oregonstate.edu These modifications can include using different extraction solvents like ethyl acetate (B1210297) or acetone (B3395972) and incorporating a dispersive SPE (d-SPE) step for cleanup. nih.govresearchgate.net In the d-SPE step, sorbents such as primary-secondary amine (PSA) to remove sugars and organic acids, and C18 to remove lipids and other non-polar interferences, are added to the extract to bind and remove matrix components. researchgate.net

Solid-Phase Extraction (SPE) is a versatile cleanup and pre-concentration technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. academicjournals.orgresearchgate.net For PAH analysis, reversed-phase sorbents like C18 are common. researchgate.netlabrulez.com The typical SPE procedure involves four steps:

Conditioning: The sorbent is prepared with a solvent like methanol to activate it. obrnutafaza.hr

Loading: The sample extract is passed through the sorbent, where the PAHs are retained. obrnutafaza.hr

Washing: A weaker solvent is used to wash away interfering compounds from the sorbent while the PAHs remain bound. labrulez.com

Elution: A strong solvent (e.g., acetone, dichloromethane) is used to desorb the purified PAHs for analysis. researchgate.netobrnutafaza.hr

SPE has been successfully applied to clean up PAH extracts from diverse matrices such as butter, water, and soil. academicjournals.orgresearchgate.nettheanalyticalscientist.com For particularly complex samples like butter, a dual cleanup approach using different SPE cartridges (e.g., EZ-POP NP followed by silica gel) can yield a cleaner extract suitable for sensitive GC/MS analysis. theanalyticalscientist.com

Technique Principle Typical Sorbents/Reagents Target Matrices
Modified QuEChERS Acetonitrile or other solvent extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup. nih.govnih.govMagnesium sulfate, Sodium chloride, Primary-Secondary Amine (PSA), C18. nih.govresearchgate.netHigh-fat fish, Tea, Smoked meat, Fruits, Vegetables. oregonstate.edunih.govnih.gov
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective washing and elution. academicjournals.orgC18, Silica gel, Polymeric sorbents. researchgate.netlabrulez.comtheanalyticalscientist.comWater, Soil, Butter, Air particulate matter. academicjournals.orgresearchgate.nettheanalyticalscientist.com

Pre-concentration Techniques (e.g., Gold Nanoparticles)

Detecting trace levels of this compound often requires a pre-concentration step to increase the analyte concentration to a level amenable to instrumental detection. Gold nanoparticles (AuNPs) have emerged as a novel material for the pre-concentration and detection of PAHs. nih.govresearchgate.netrsc.org

The principle behind this technique is the strong affinity and interaction between the electron-rich π-systems of PAHs and the surface of gold nanoparticles. nih.gov This interaction allows AuNPs to effectively capture and concentrate PAHs from a large volume of a sample, such as water. nih.gov In one method, gold colloids are added to a water sample, where they bind to the PAHs. The nanoparticles are then separated from the solution (e.g., by centrifugation), and the concentrated analytes are released into a small volume of a suitable solvent for analysis. nih.gov

Studies have shown that 20 nm gold nanoparticles provide excellent extraction efficiencies for PAHs. nih.gov This AuNP-based solid-phase extraction method is simple, low-cost, and has been successfully combined with sensitive spectroscopic techniques to achieve precise and accurate analysis at the parts-per-trillion level in drinking water samples. nih.gov Beyond pre-concentration, AuNPs are also used in colorimetric detection methods. The aggregation of AuNPs in the presence of an analyte can cause a distinct color change, providing a visual or spectrophotometric method for detection. nih.govresearchgate.net

Environmental Dynamics and Occurrence of Dibenzo B,j Fluoranthene

Sources and Environmental Pathways

Polycyclic aromatic hydrocarbons, including dibenzo[b,j]fluoranthene, are formed during the incomplete combustion of fossil fuels such as coal and oil, as well as organic matter like wood. ca.govresearchgate.net The formation of these compounds is a complex process influenced by factors such as the type of fuel, the temperature of combustion, and the amount of available oxygen. canada.ca High-temperature pyrolytic processes are major contributors to the generation of PAHs. service.gov.uk

This compound is typically found as a component of complex mixtures of PAHs. ca.gov These mixtures are present in substances such as coal tar, soots, and vehicle exhausts. epa.gov For instance, coal tar pitch, a byproduct of coal processing, is a known source of a variety of PAHs. regulations.gov Emissions from diesel and gasoline engines also contribute to the atmospheric burden of these compounds. ca.gov

Environmental Partitioning and Distribution

The environmental fate of this compound is largely determined by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Due to its low volatility, this compound has a strong tendency to adsorb to particulate matter in the environment. cdc.govtpsgc-pwgsc.gc.ca In the atmosphere, it is predominantly found bound to airborne particles, which can be transported over long distances. cdc.gov In soil and water, it readily associates with organic matter and sediment particles. tpsgc-pwgsc.gc.caacs.org This strong adsorption to particulate matter influences its transport, deposition, and bioavailability in the environment. The distribution of PAHs between the vapor and particulate phases in the atmosphere is dependent on their molecular weight, with higher molecular weight PAHs like this compound being more prevalent in the particulate phase. cdc.gov

Due to their strong adsorption to particulate matter and resistance to degradation, PAHs like this compound tend to accumulate in sediments. canada.ca Sediments in aquatic environments, therefore, act as a major environmental sink for these compounds. canada.caafricanscientistjournal.org The degradation of PAHs in sediment is a very slow process, leading to their long-term persistence. canada.ca The accumulation of PAHs in sediments can pose a risk to benthic organisms. nih.gov

Theoretical and Computational Chemistry Studies on Dibenzo B,j Fluoranthene

Electronic Structure and Molecular Orbital Theory

Theoretical studies offer a microscopic view of the electron distribution and energy levels within Dibenzo[b,j]fluoranthene, which are crucial for understanding its chemical behavior and properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of polycyclic aromatic hydrocarbons (PAHs). mdpi.com For this compound, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), are employed to predict its ground-state geometry with high accuracy. mdpi.comnih.gov These calculations provide insights into bond lengths, bond angles, and the planarity of the molecule.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key outputs of DFT calculations. The HOMO-LUMO gap is a critical parameter that helps in understanding the chemical reactivity and the energy required for electronic excitation. For PAHs, this gap is indicative of their kinetic stability and is fundamental to predicting their optical and electronic properties. researchgate.net

Table 1: Key Parameters from DFT Calculations for PAHs.
ParameterSignificanceTypical Computational Method
Optimized GeometryProvides bond lengths and angles for the lowest energy structure.B3LYP/6-31G(d,p)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to ionization potential.PBE0/6-31G(d,p)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.PBE0/6-31G(d,p)
HOMO-LUMO GapEnergy difference between HOMO and LUMO; relates to electronic excitation energy and chemical reactivity.Calculated from HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules and predicting their absorption spectra. rsc.orgscirp.org By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic molecules. wikipedia.org It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring. wikipedia.orgrsc.org A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic ring current, characteristic of antiaromaticity. wikipedia.org

For polycyclic systems like this compound, NICS values are calculated for each individual ring to assess local aromaticity. A recent study performed NICS calculations for Dibenzo[b]fluoranthene, providing specific values for each of its five rings. researchgate.net The results, shown in the table below, indicate that all rings in the molecule are aromatic, with the benzene (B151609) rings exhibiting the strongest aromatic character (most negative NICS values). researchgate.net This method allows for a detailed mapping of electron delocalization across the molecular framework. rsc.orgresearchgate.net

Table 2: Calculated NICS(1.7)ZZ Values for the Rings of this compound.
RingNICS(1.7)ZZ Value (ppm)Aromatic Character
A-10.4Aromatic
B-7.3Aromatic
C (Five-membered)-4.0Aromatic
D-9.5Aromatic
E-11.2Aromatic

*Data sourced from a graphical representation in a 2023 study. researchgate.net Ring labels (A-E) are assigned for clarity.

Theoretical calculations provide optimized molecular geometries, including the precise C-C bond lengths within the structure. nih.gov In PAHs, these bond lengths are not uniform; they vary depending on the degree of electron delocalization and local aromaticity. Aromatic systems tend to have more equalized bond lengths, intermediate between a pure single (∼1.54 Å) and a pure double (∼1.34 Å) bond. nih.gov

These structural parameters are directly linked to the molecule's vibrational and electronic properties, which are measured experimentally by infrared (IR) and UV-Vis spectroscopy, respectively. For instance, the frequencies of C-H and C-C stretching modes in an IR spectrum are sensitive to the strength and length of the bonds. nih.gov Similarly, the energy of electronic transitions in a UV-Vis spectrum is governed by the spacing of molecular orbitals, which is a direct consequence of the pattern of π-electron delocalization and bond order across the molecule. tezu.ernet.in Therefore, a strong correlation exists: the bond orders predicted by DFT serve as a fundamental basis for interpreting and understanding the features observed in experimental spectra.

Photophysical Properties and Optical Behavior

The interaction of this compound with light is dictated by its electronic structure. Computational methods are invaluable for predicting and explaining these interactions.

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This property is typically observed in molecules that can be protonated or deprotonated, leading to a significant alteration of their electronic conjugation and, consequently, their light absorption characteristics.

While there are no specific studies on the halochromism of the parent this compound, theoretical research on its functionalized derivatives provides significant insight. For example, DFT and TD-DFT calculations on hydroxy-substituted dibenzo[j,l]fluoranthenes (a close isomer) have shown that deprotonation under basic conditions leads to dramatic shifts in their UV-Vis absorption and fluorescence spectra. These studies revealed that the position of the hydroxyl group dictates the nature of the spectroscopic change (i.e., whether the absorption shifts to a longer or shorter wavelength). The computational models demonstrated that these pH-dependent changes are due to alterations in the resonance structures and π-conjugation pathways of the molecule upon deprotonation. This work exemplifies how computational chemistry can be used to predict and explain the pH-sensitive optical behavior of complex PAHs.

Fluorescence Quantum Yields and Emission Properties

For instance, a study on (7,12-diphenyl)benzo[k]fluoranthene, an isomer of this compound, reported a high relative fluorescence quantum yield of 1.0 in solution, indicating that it is a highly fluorescent compound. utexas.edu Another derivative, dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno-[1,2,3-cd:1′,2′,3′-lm]perylene, also exhibited a high relative fluorescence quantum yield of 0.85. utexas.edu These findings suggest that the rigid, highly conjugated dibenzofluoranthene core is conducive to efficient fluorescence.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the emission properties of PAHs. These calculations can determine the energies of the ground and excited states, providing information about the expected emission wavelengths. For the broader class of fluoranthene-based PAHs, TD-DFT calculations have been shown to accurately predict the shape and position of characteristic peaks in their fluorescence spectra.

The emission properties of fluoranthene (B47539) and its derivatives are influenced by their molecular structure. For example, the emission maxima of sulfur-hetero benzo[k]fluoranthene (B33198) derivatives show a red-shift with an increase in the effective conjugation length. nih.gov This highlights the tunability of the emission color by modifying the molecular structure.

Table 1: Relative Fluorescence Quantum Yields of Benzo[k]fluoranthene Derivatives utexas.edu

CompoundRelative Fluorescence Quantum Yield (ΦF)
(7,12-diphenyl)benzo[k]fluoranthene1.0
Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno-[1,2,3-cd:1′,2′,3′-lm]perylene0.85

Note: These are relative quantum yields and provide a comparison of fluorescence efficiency.

Influence of Substituent Position on Chromic Properties

The position of substituents on the this compound skeleton can significantly influence its chromic properties, which are the changes in color in response to external stimuli. While specific studies on this compound were not identified, research on the isomeric dibenzo[j,l]fluoranthenes offers a strong model for understanding these effects.

In a study on hydroxy-substituted dibenzo[j,l]fluoranthenes, it was demonstrated that the position of the hydroxyl group dictates the nature of the halochromic shift (a color change upon a change in pH). rsc.org Under basic conditions, 1-hydroxy derivatives exhibited a hyperchromic shift (an increase in absorption intensity), whereas 9-hydroxy derivatives showed a bathochromic shift (a shift to longer wavelengths) and induced fluorescence. rsc.org

Density functional theory (DFT) calculations revealed that these differing chromic properties are attributable to differences in the resonance structures of the resulting anions. rsc.org The position of the substituent alters the electronic distribution within the π-system, leading to distinct changes in the absorption and emission spectra. This highlights the potential for tuning the optical properties of dibenzofluoranthenes through precise substitution.

Table 2: Effect of Hydroxy Substituent Position on Chromic Properties of Dibenzo[j,l]fluoranthenes rsc.org

Substituent PositionObserved Shift (Basic Conditions)Fluorescence
1-hydroxyHyperchromic-
9-hydroxyBathochromicInduced

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms of PAHs, including isomerization and oxidation, providing insights into reaction pathways, transition states, and reaction kinetics.

Isomerization Reactions (e.g., Fluoranthene to Pyrene)

The isomerization of PAHs is a fundamental process that can occur under thermal or photochemical conditions. While no specific computational studies on the isomerization of this compound were found, the well-studied rearrangement of its parent compound, fluoranthene, to pyrene (B120774) serves as an excellent model for the computational methodologies employed.

Theoretical studies on the isomerization of fluoranthene to aceanthrylene (B1216281), another C16H10 isomer, have been conducted using DFT. These studies map the potential energy surface of the reaction, identifying transition states and intermediates. The reaction energies and barrier heights are often evaluated using various DFT functionals and compared with high-level ab initio methods for accuracy.

Such computational investigations provide reliable rate constants for the isomerization process over a range of temperatures, which are crucial for understanding the behavior of these molecules in environments like combustion. The influence of the structure and the position of hydrogen abstraction on the energetics and rate constants of the reaction can also be systematically studied.

Oxidation Mechanisms

The oxidation of PAHs is a critical process in atmospheric chemistry and toxicology. Computational studies can provide a detailed understanding of the mechanisms of these reactions, which often involve radical species.

While specific computational studies on the oxidation of this compound are limited, research on the oxidation of other large PAHs provides a general framework. For instance, studies on the oxidation of benzo[b]fluoranthene (B1141397) have shown that it can be oxidized to form a persistent dication. researchgate.net Computational methods like DFT can be used to predict the reactivity of different sites on the PAH molecule towards oxidation.

Furthermore, computational studies have investigated the OH-initiated atmospheric oxidation of PAHs. These studies explore the reaction pathways, including the initial OH addition and subsequent reactions with molecular oxygen. The thermodynamics and kinetics of these reactions can be calculated to determine the most favorable pathways and the ultimate fate of the PAH in the atmosphere. For larger PAHs, it has been proposed that their reactivity can be assimilated to that of radicals, which has significant implications for their oxidation mechanisms. researchgate.net

Q & A

Q. What methodologies are recommended for reliable detection and quantification of Dibenzo[b,j]fluoranthene in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is commonly employed, but challenges such as co-elution with structurally similar PAHs (e.g., benzo[j]fluoranthene and benzo[k]fluoranthene) require optimized chromatographic conditions. Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy by correcting matrix effects . For low-concentration samples, fluorescence spectroscopy at cryogenic temperatures (77 K or 4.2 K) enhances sensitivity and specificity, with detection limits reaching sub-parts-per-billion levels .

Q. How is this compound synthesized, and what intermediates are critical for its structural validation?

Multi-step organic synthesis routes, such as carbonium ion rearrangements and reductions, are typically used. Key intermediates include spirocyclic compounds (e.g., spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one), which are characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity .

Q. What are the established toxicological profiles of this compound, and how are these assessed experimentally?

Toxicity assessments involve in vivo carcinogenicity studies (e.g., dermal application in murine models) and initiation-promotion assays. The International Agency for Research on Cancer (IARC) classifies structurally similar PAHs (e.g., dibenzo[a,h]pyrene) as probable carcinogens, necessitating Ames tests and DNA adduct formation analyses for mechanistic insights .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Direct contact avoidance via personal protective equipment (PPE), including nitrile gloves and fume hoods, is critical. Emergency measures for accidental exposure include ocular irrigation and symptomatic medical treatment. Safety data sheets (SDS) emphasize monitoring delayed symptoms due to potential carcinogenicity .

Advanced Research Questions

Q. How can analytical challenges such as overlapping chromatographic peaks and low recovery rates be resolved in PAH mixtures containing this compound?

Two-step automated micro-solid-phase extraction (µSPE) clean-up improves selectivity by removing interfering matrix components. Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity, while optimizing gradient elution in HPLC reduces co-elution . For low recovery, isotope dilution with ¹³C-labeled standards compensates for matrix-induced suppression .

Q. What molecular mechanisms underlie the carcinogenicity of this compound, and how can they be studied experimentally?

Mechanistic studies focus on metabolic activation via cytochrome P450 enzymes, forming reactive diol-epoxides that bind to DNA. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify DNA adducts, while in vitro models (e.g., human cell lines) assess mutagenicity via reporter gene assays (e.g., Ames II) .

Q. How can sensitivity be improved in trace-level environmental monitoring of this compound?

Preconcentration techniques such as stir-bar sorptive extraction (SBSE) coupled with thermal desorption-GC-MS achieve detection limits below 1 ng/L. For sediment samples, accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) maximizes recovery, validated via certified reference materials (CRMs) .

Q. What advanced statistical methods are used to resolve data contradictions in PAH exposure studies?

Multivariate analysis (e.g., principal component analysis) identifies confounding variables (e.g., matrix effects, co-eluting isomers). Bayesian regression models quantify uncertainty in low-dose extrapolation, while meta-analyses reconcile discrepancies across studies by harmonizing detection protocols .

Methodological Best Practices

  • Chromatography: Use phenyl-modified stationary phases (e.g., SH-Rxi™-PAH columns) to enhance separation of PAH isomers .
  • Validation: Follow ISO 17025 guidelines for method validation, including precision (<15% RSD), accuracy (85–115% recovery), and linearity (R² > 0.995) .
  • Data Reporting: Include IUPAC nomenclature and CAS numbers to avoid ambiguity (e.g., this compound, CAS 203-18-9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.